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Cat. No.: B026730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dehydrofukinone, a naturally occurring sesquiterpene ketone, has emerged as a compound

of significant interest within the scientific community. Primarily isolated from various plant

species, including Petasites japonicus (Butterbur), Nectandra grandiflora, and species of the

Ligularia and Senecio genera, it is classified as an eremophilane-type sesquiterpene.[1] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activities, and relevant experimental protocols for Dehydrofukinone,

tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
Dehydrofukinone is characterized by its unique tricyclic carbon skeleton. A thorough

understanding of its chemical and physical properties is fundamental for its application in

research and development.

Chemical Structure:

IUPAC Name: (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-

2-one[1]

Molecular Formula: C₁₅H₂₂O[1][2][3][4][5]
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Canonical SMILES: C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C[1]

InChI: InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-

7,9H2,1-4H3/t11-,15+/m0/s1[1]

InChIKey: DZOKWSREAZGFFC-XHDPSFHLSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of Dehydrofukinone is presented in the

table below.

Property Value Source

Molecular Weight 218.33 g/mol [1][2]

CAS Number 19598-45-9 [1]

Appearance Not specified in search results

Melting Point Not specified in search results

Boiling Point Not specified in search results

Solubility Not specified in search results

XlogP (Predicted) 4.1 [6]

Spectral Data:

Spectral data is crucial for the identification and characterization of Dehydrofukinone.

Data Type Key Features Source

¹³C NMR Spectra available [1]

GC-MS Spectra available [1]

Biological Activities and Mechanism of Action
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Dehydrofukinone exhibits a range of biological activities, making it a promising candidate for

further investigation in drug discovery.

Central Nervous System Depressant Activity
Dehydrofukinone has been identified as a central nervous system (CNS) depressant. Studies

on fish models have demonstrated its sedative and anesthetic properties.[7][8]

Antimicrobial Activity
Dehydrofukinone has shown notable antimicrobial effects. A study investigating its interaction

with the antibiotic ciprofloxacin revealed a significant synergistic effect against pathogenic,

biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa. This suggests

a potential application in combating antibiotic resistance.

Quantitative Antimicrobial Data:

Organism Metric Value

Staphylococcus aureus HT1

(with Ciprofloxacin)
FIC 0.21

Pseudomonas aeruginosa HT5

(with Ciprofloxacin)
FIC 0.05

FIC: Fractional Inhibitory Concentration. A value ≤ 0.5 indicates synergy.

Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of pure Dehydrofukinone are limited

in the provided search results, extracts of Petasites japonicus, a primary source of the

compound, have been shown to inhibit the production of nitric oxide (NO) in RAW 264.7

macrophages. This anti-inflammatory effect is often associated with the modulation of key

signaling pathways.

Signaling Pathways:
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The anti-inflammatory effects of many natural products are mediated through the inhibition of

the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling

pathways. These pathways are critical in the inflammatory response, leading to the production

of pro-inflammatory mediators like NO and various cytokines. While not explicitly detailed for

Dehydrofukinone in the provided results, this is a probable mechanism of action that warrants

further investigation.
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Hypothesized Anti-inflammatory Signaling Pathway of Dehydrofukinone
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Caption: Hypothesized inhibition of MAPK and NF-κB pathways by Dehydrofukinone.
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Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research.

Below are methodologies derived from studies on Dehydrofukinone and related compounds.

Isolation and Purification of Dehydrofukinone from
Petasites japonicus
This protocol outlines a general method for the extraction and isolation of compounds from

Petasites japonicus. Further purification steps such as column chromatography would be

necessary to isolate pure Dehydrofukinone.

Plant Material Preparation: The leaves of Petasites japonicus are collected, dried, and

pulverized.

Extraction:

Aqueous Extraction: 500 g of the dried leaf powder is extracted with 10 L of boiled water

for 4 hours.

The solvent is then evaporated, and the extract is freeze-dried.

Purification: The crude extract is subjected to further purification using techniques like

column chromatography to yield pure compounds. The specific mobile and stationary phases

would need to be optimized for Dehydrofukinone isolation.
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Workflow for Dehydrofukinone Isolation
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Caption: General workflow for the isolation of Dehydrofukinone.
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Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a

microorganism.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compound (Dehydrofukinone) is serially diluted in a suitable broth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g.,

37°C for 24 hours for bacteria).

Observation: The MIC is determined as the lowest concentration of the compound at which

no visible growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO)
Production in Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key

inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

Treatment: Cells are pre-treated with various concentrations of Dehydrofukinone for a

specific period (e.g., 1 hour).

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory

response and NO production.

Incubation: The plate is incubated for a further 24 hours.
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NO Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent.

Data Analysis: The percentage of NO inhibition by Dehydrofukinone is calculated relative to

the LPS-stimulated control.

Conclusion
Dehydrofukinone is a promising natural product with a diverse range of biological activities,

including CNS depressant and antimicrobial effects. Its potential as an anti-inflammatory agent,

likely through the modulation of the MAPK and NF-κB signaling pathways, warrants further in-

depth investigation. The experimental protocols provided in this guide offer a foundation for

researchers to explore the full therapeutic potential of this intriguing sesquiterpene. Further

studies are needed to fully elucidate its mechanisms of action and to establish its safety and

efficacy profiles for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26628396/
https://pubmed.ncbi.nlm.nih.gov/26628396/
https://www.benchchem.com/product/b026730#dehydrofukinone-chemical-structure-and-properties
https://www.benchchem.com/product/b026730#dehydrofukinone-chemical-structure-and-properties
https://www.benchchem.com/product/b026730#dehydrofukinone-chemical-structure-and-properties
https://www.benchchem.com/product/b026730#dehydrofukinone-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

